molecular formula C8H12O2 B8425215 (+/-)-2-Cyclopropyl-1-methoxybut-3-yn-2-ol

(+/-)-2-Cyclopropyl-1-methoxybut-3-yn-2-ol

Cat. No. B8425215
M. Wt: 140.18 g/mol
InChI Key: ZZUAMIIYOMNESW-UHFFFAOYSA-N
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Patent
US08470847B2

Procedure details

10.9 mg of potassium carbonate (0.08 mmol) are added to a solution of 1.67 g of (±)-2-cyclopropyl-1-methoxy-4-(trimethylsilyl)but-3-yn-2-ol (7.86 mmol) in methanol, and the mixture is stirred overnight at ambient temperature. The methanol is evaporated off and the residue is taken up with an ethyl acetate/water mixture. The product is extracted 3 times with ethyl acetate and the organic phases are then combined, dried over sodium sulphate, filtered, and concentrated under vacuum. 0.434 g of (±)-2-cyclopropyl-1-methoxybut-3-yn-2-ol is obtained in the form of an oil used without subsequent purification (crude yield=40%).
Quantity
10.9 mg
Type
reactant
Reaction Step One
Name
(±)-2-cyclopropyl-1-methoxy-4-(trimethylsilyl)but-3-yn-2-ol
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH:7]1([C:10]([OH:20])([C:14]#[C:15][Si](C)(C)C)[CH2:11][O:12][CH3:13])[CH2:9][CH2:8]1>CO>[CH:7]1([C:10]([OH:20])([C:14]#[CH:15])[CH2:11][O:12][CH3:13])[CH2:9][CH2:8]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
10.9 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
(±)-2-cyclopropyl-1-methoxy-4-(trimethylsilyl)but-3-yn-2-ol
Quantity
1.67 g
Type
reactant
Smiles
C1(CC1)C(COC)(C#C[Si](C)(C)C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol is evaporated off
EXTRACTION
Type
EXTRACTION
Details
The product is extracted 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C(COC)(C#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.434 g
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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